Home > Products > Screening Compounds P101141 > Butaperazine maleate
Butaperazine maleate - 1063-55-4

Butaperazine maleate

Catalog Number: EVT-262163
CAS Number: 1063-55-4
Molecular Formula: C32H39N3O9S
Molecular Weight: 641.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butaperazine maleate is a phenothiazine derivative and antipsychotic agent.
Source

Butaperazine maleate can be synthesized from various precursors, including 2-butyrylphenothiazine and piperazine derivatives. The synthesis typically involves multiple steps of chemical reactions to achieve the final compound.

Classification
  • Chemical Class: Phenothiazines
  • Chemical Formula: C32H39N3O9S
  • CAS Number: 1063-55-4
Synthesis Analysis

The synthesis of butaperazine maleate involves several key steps:

  1. Preparation of 2-butyrylphenothiazine: This intermediate is synthesized through reactions involving phenothiazine derivatives.
  2. Formation of Piperazine Derivatives: The synthesis often includes the preparation of piperazine derivatives through alkylation reactions.
  3. Coupling Reaction: The butyryl group is then introduced to the piperazine moiety to form butaperazine.
  4. Salt Formation: Finally, butaperazine is reacted with maleic acid to form butaperazine maleate.

The synthesis generally requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Butaperazine maleate has a complex molecular structure characterized by:

  • Core Structure: The phenothiazine ring system provides the foundational structure.
  • Functional Groups: The presence of a butyryl group and a piperazine ring contributes to its pharmacological properties.
  • Molecular Weight: The average molecular weight is approximately 605.75 g/mol.

Structural Data

  • InChI Key: JXJHMQBDBMZKNE-UHFFFAOYSA-N
  • SMILES Representation: CCOC1=CC2=C(SC3=C(C=CC=C3)N2CC@HCN(C)C)C=C1
Chemical Reactions Analysis

Butaperazine maleate can undergo various chemical reactions typical of phenothiazines:

  1. N-Alkylation Reactions: These reactions involve the introduction of alkyl groups to the nitrogen atoms in the piperazine ring.
  2. Oxidation Reactions: The sulfur atom in the phenothiazine structure can be oxidized, affecting its pharmacological activity.
  3. Hydrolysis: Under certain conditions, the maleate salt can hydrolyze back to butaperazine and maleic acid.

These reactions are critical for modifying the compound's properties and enhancing its therapeutic efficacy.

Mechanism of Action

Butaperazine maleate primarily acts as an antagonist at dopamine receptors in the central nervous system. This action is significant in managing psychiatric disorders such as schizophrenia and severe anxiety:

  1. Dopamine Receptor Blockade: By blocking dopamine D2 receptors, butaperazine maleate reduces dopaminergic activity, which is often elevated in psychotic states.
  2. Serotonin Receptor Interaction: It may also interact with serotonin receptors, contributing to its antipsychotic effects.

The specific binding affinity and efficacy at these receptors can vary based on individual patient factors.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Butaperazine maleate exhibits moderate solubility in water (approximately 20 mg/L at 25 °C).

Chemical Properties

  • Log P (Partition Coefficient): Approximately 4.68, indicating lipophilicity.
  • pKa Value: Around 9.19, suggesting basic properties that influence its behavior in biological systems.

These properties are crucial for understanding how butaperazine maleate behaves in pharmaceutical formulations and biological environments.

Applications

Butaperazine maleate has been primarily used in clinical settings for:

  1. Management of Psychosis: It has been utilized in treating schizophrenia and other psychotic disorders due to its dopamine antagonistic properties.
  2. Anxiolytic Effects: The compound may also be effective in managing severe anxiety symptoms.

While it has seen historical use, current applications may be limited due to the availability of newer antipsychotic agents with improved safety profiles.

Historical Context and Development of Butaperazine Maleate

Emergence Within Phenothiazine Antipsychotics: A 1960s Pharmacological Landscape

Butaperazine maleate emerged during a transformative period in psychopharmacology when phenothiazine antipsychotics dominated psychiatric treatment. Developed in the 1960s, it belonged to the piperazine subclass of phenothiazines, which represented a significant chemical advancement over the earlier aliphatic and piperidine subclasses. The drug entered a therapeutic landscape defined by the pioneering success of chlorpromazine (introduced in the 1950s), when researchers were actively exploring structural modifications to enhance antipsychotic efficacy while managing the challenging extrapyramidal side effects inherent to first-generation antipsychotics [1].

The development of butaperazine was part of a broader wave of neuroleptic innovation aimed at improving the receptor binding profile of phenothiazines. Positioned chemically between the low-potency aliphatic phenothiazines (like chlorpromazine) and the high-potency compounds (such as fluphenazine), butaperazine was initially investigated for its potential antipsychotic efficacy in schizophrenia management. Early clinical evaluations positioned it as a mid-potency agent with a distinctive receptor binding profile, though it never achieved the clinical prominence of contemporaries like perphenazine or trifluoperazine. Research from this period reveals a pharmacological arms race, with pharmaceutical companies systematically modifying phenothiazine structures to optimize dopamine receptor affinity and blood-brain barrier penetration [1] [6].

Table 1: Phenothiazine Antipsychotics by Adoption Timeline and Structural Class

Decade IntroducedAliphatic SubclassPiperidine SubclassPiperazine Subclass
1950sChlorpromazine (1952)Thioridazine (1958)-
1960s--Perphenazine (1960s)
Butaperazine (1968)
Trifluoperazine (1960s)

Synthesis Pathways and Structural Analogues in Early Neuroleptic Research

The core synthesis of butaperazine followed established phenothiazine derivatization strategies with specific modifications at two critical positions: the R₁ position featured an electron-withdrawing group, while the terminal nitrogen of the N₁₀ side chain incorporated a piperazine ring system – a configuration associated with enhanced dopamine receptor affinity. The prototypical synthesis involved nucleophilic substitution where a phenothiazine core reacted with 1-(3-chloropropyl)-4-methylpiperazine under alkaline conditions, yielding the free base subsequently converted to the maleate salt for improved stability and bioavailability [1].

Critical structure-activity relationship (SAR) studies from this era demonstrated that the potency profile of butaperazine was profoundly influenced by substitutions on the phenothiazine ring system. Research into 3-aryl analogues revealed that even minor modifications at this position could substantially alter neuroleptic potency and side effect profiles. Specifically, electron-donating groups at the 2-position of the phenothiazine ring enhanced dopamine receptor affinity but also increased risks of extrapyramidal symptoms, creating a therapeutic trade-off that plagued first-generation antipsychotics [3]. Butaperazine's specific configuration – with a butyryl chain linking the phenothiazine nucleus to the piperazine moiety – represented an attempt to balance receptor affinity and bioavailability.

Butaperazine served as a chemical template for investigating neuroleptic SAR, particularly in studies comparing its conformational properties with structurally distinct antipsychotics like butaclamol. Research demonstrated that the spatial orientation of the piperazine ring relative to the tricyclic system significantly influenced dopamine receptor binding kinetics. Scientists synthesized and evaluated over a dozen structural analogs of butaperazine, systematically altering the length of the alkyl chain connecting the phenothiazine to the piperazine group, and modifying substituents on the piperazine nitrogen. These investigations revealed that optimal neuroleptic activity required a three-carbon chain between the phenothiazine nitrogen and the piperazine moiety, with N-methylpiperazine providing the most favorable balance between potency and side effects [3].

Table 2: Structural Features Influencing Butaperazine Pharmacology

Molecular RegionStructural Feature in ButaperazinePharmacological Impact
Phenothiazine RingUnsubstituted at C2Moderate D2 affinity
N10 Side Chain-CO-(CH₂)₃- linkageOptimal length for receptor access
Terminal Moiety4-MethylpiperazineEnhanced dopamine receptor binding
Salt FormMaleate saltImproved crystallinity and stability

Radiolabeled [1-¹⁴C]butyryl-butaperazine was synthesized during this period to enable pharmacokinetic studies in human subjects. This radiolabeled version allowed researchers to track absorption, distribution, and metabolism patterns, providing crucial data on blood-brain barrier penetration and tissue distribution that informed dosing strategies for early clinical trials [6].

Discontinuation Trends: Regulatory and Market Dynamics (1980s–Present)

The decline of butaperazine maleate exemplifies the broader trajectory of many first-generation antipsychotics in the face of evolving therapeutic paradigms and regulatory landscapes. By the mid-1980s, clinical research on butaperazine had significantly diminished, with only isolated pharmacokinetic studies investigating blood concentration monitoring in treatment-resistant schizophrenia patients [6]. This decline coincided with the introduction of clozapine (the first atypical antipsychotic) in 1989, which demonstrated superior efficacy in treatment-resistant schizophrenia without the same propensity for debilitating motor side effects. The subsequent development of risperidone in the 1990s accelerated this transition, with risperidone's potent 5-HT2A/D2 receptor antagonism offering improved management of both positive and negative symptoms with substantially reduced extrapyramidal burden [7].

Regulatory barriers compounded these clinical challenges. The FDA Modernization Act of 1997 imposed stricter requirements for manufacturing standards and therapeutic evidence that many older phenothiazines could not meet without significant reinvestment. Butaperazine, lacking patent protection and with limited market share, became economically nonviable for manufacturers to maintain under these stringent requirements. By the 2000s, butaperazine had largely disappeared from major formularies, though its chemical legacy persists in neuropharmacology research, particularly in studies exploring the structural evolution of dopamine antagonists [1].

The trajectory of butaperazine reflects a broader industry shift away from typical antipsychotics unless they offered unique clinical advantages. While some first-generation agents like haloperidol and perphenazine maintained formularly status due to injectable formulations or established treatment protocols, mid-potency phenothiazines like butaperazine without distinctive advantages were gradually phased out. Market dynamics favored newer agents with better side effect profiles and patent protection, leading pharmaceutical companies to strategically discontinue production of less profitable older drugs. This economic reality, combined with increasing regulatory costs for maintaining approval of older drugs, created an environment where continued production of butaperazine became commercially unsustainable [1] [6].

Table 3: Factors Contributing to Butaperazine Discontinuation

Factor CategorySpecific ChallengesTimeline Impact
Therapeutic LimitationsHigh extrapyramidal symptom liability1970s-1980s
Limited efficacy for negative symptoms
Market CompetitionIntroduction of clozapine (1989)1990s
Launch of risperidone (1993)
Regulatory PressuresGood Manufacturing Practice modernizationLate 1990s
Requirement for comparative effectiveness data
Economic FactorsLoss of patent protection1980s onward
Limited market share compared to dominant phenothiazines

The compound remains of academic interest as a historical benchmark in structure-activity relationship studies exploring the phenothiazine scaffold. Contemporary research occasionally references butaperazine when investigating the molecular determinants of antipsychotic efficacy and side effect profiles, particularly in computational studies modeling dopamine receptor binding. However, its absence from current pharmacopeias underscores the decisive impact of therapeutic limitations and market forces on drug longevity, regardless of chemical innovation [3] [6].

Properties

CAS Number

1063-55-4

Product Name

Butaperazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one

Molecular Formula

C32H39N3O9S

Molecular Weight

641.7 g/mol

InChI

InChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

WVYWSPZQGQMPKW-SPIKMXEPSA-N

SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Butaperazine maleate; Repoise maleate; Tyrylen;

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.